2-(4-Ethoxyphenyl)propan-2-amine

Description

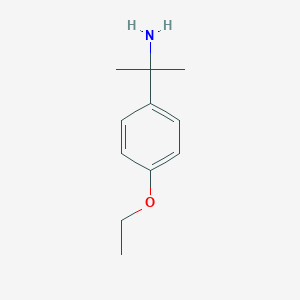

Structure

3D Structure

Properties

IUPAC Name |

2-(4-ethoxyphenyl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-4-13-10-7-5-9(6-8-10)11(2,3)12/h5-8H,4,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZTZDLBTPXQHQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(C)(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70629747 | |

| Record name | 2-(4-Ethoxyphenyl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70629747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153002-40-5 | |

| Record name | 4-Ethoxy-α,α-dimethylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=153002-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Ethoxyphenyl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70629747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Enantioselective Approaches for 2 4 Ethoxyphenyl Propan 2 Amine

Classical Synthetic Routes and Precursor Derivatization

Classical synthesis of 2-(4-ethoxyphenyl)propan-2-amine often begins with readily available precursors, which are then chemically modified through established reaction pathways.

Reductive Amination Strategies

Reductive amination is a cornerstone method for synthesizing amines from carbonyl compounds. wikipedia.org For this compound, this typically involves the reaction of 4-ethoxyphenylacetone with an amine source in the presence of a reducing agent. wikipedia.orgwikipedia.org

One of the earliest and most well-known methods is the Leuckart reaction , which utilizes ammonium (B1175870) formate (B1220265) or formamide (B127407) as both the nitrogen donor and the reducing agent. wikipedia.orgmdpi.com This one-pot reaction converts the ketone to the desired amine, although it often requires high temperatures, typically between 120 and 165 °C. wikipedia.org The reaction proceeds through the formation of an intermediate imine, which is then reduced in situ. wikipedia.orgmdpi.com While effective, the Leuckart reaction can sometimes be limited by long reaction times and the need for high temperatures, which may lead to byproducts. google.comgoogle.com

Modern variations of reductive amination employ a wider range of reducing agents, offering milder reaction conditions and improved selectivity. wikipedia.orgmasterorganicchemistry.com These include:

Sodium borohydride (B1222165) (NaBH₄) : A versatile reducing agent, though it can also reduce the initial ketone if not carefully controlled. masterorganicchemistry.com

Sodium cyanoborohydride (NaBH₃CN) : A milder reducing agent that is particularly effective at reducing imines in the presence of ketones, often used under weakly acidic conditions to facilitate imine formation. masterorganicchemistry.com

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) : Another selective reducing agent that is commonly used for reductive aminations. wikipedia.orgmasterorganicchemistry.com

Catalytic Hydrogenation : This method involves the use of hydrogen gas (H₂) and a metal catalyst, such as palladium on carbon (Pd/C), to reduce the imine. wikipedia.org

The general process for these reductive amination strategies involves the initial condensation of 4-ethoxyphenylacetone with an amine (like ammonia) to form an imine intermediate. This intermediate is then reduced to yield this compound.

Alkylation and Condensation Reactions in Intermediate Synthesis

The synthesis of the key precursor, 4-ethoxyphenylacetone, often starts from 4-ethoxyphenol (B1293792). nih.gov The synthesis of 4-ethoxyphenol itself can be achieved through the mono-ethylation of hydroquinone (B1673460) using reagents like diethyl sulfate (B86663) in a basic aqueous solution. chemicalbook.com Alternatively, electrochemical methods involving the oxidation of hydroquinone in ethanol (B145695) have been developed. researchgate.net

Once 4-ethoxyphenol is obtained, a common route to 4-ethoxyphenylacetone involves a condensation reaction . For instance, alkylation of 4-ethoxyphenylacetonitrile (B2778057) can be a viable pathway. Another approach involves the alkylation of guaiacol (B22219) with ethanol, which can lead to various ethoxy-substituted phenols. aalto.fi

Advanced Enantioselective Synthesis of this compound

For applications where a specific stereoisomer of this compound is required, enantioselective synthesis methods are employed. These advanced techniques aim to produce a high excess of one enantiomer over the other.

Asymmetric Reductive Amination Utilizing Chiral Catalysts

Asymmetric reductive amination extends the principles of classical reductive amination by incorporating a chiral catalyst to influence the stereochemical outcome of the reaction. kanto.co.jp This approach is a direct and efficient route to enantiomerically enriched amines. acs.org

Transition metal catalysts, particularly those based on iridium, rhodium, and ruthenium, complexed with chiral ligands, are frequently used. kanto.co.jpacs.org For example, iridium catalysts like the Ir-PSA series have been developed for the efficient asymmetric reductive amination of ketones. kanto.co.jp These catalysts, when used with a chiral auxiliary, can lead to high yields and high stereoselectivity. kanto.co.jp The process often involves the in-situ formation of an imine from the ketone (4-ethoxyphenylacetone) and an amine source, followed by stereoselective reduction guided by the chiral catalyst. kanto.co.jpacs.org

Biocatalytic Approaches via Stereoselective Transaminases (ω-TAs)

Biocatalysis has emerged as a powerful tool for the synthesis of chiral amines due to the high stereoselectivity of enzymes. scholaris.ca Stereoselective transaminases (ω-TAs) are particularly well-suited for this purpose. These enzymes catalyze the transfer of an amino group from an amino donor to a ketone substrate.

In the synthesis of this compound, an ω-transaminase can be used to convert 4-ethoxyphenylacetone into the desired chiral amine with high enantiomeric excess. This biocatalytic reductive amination is considered a green chemistry approach as it operates under mild conditions and often exhibits excellent selectivity. wikipedia.org

Asymmetric Hydrogenation of Prochiral Precursors

Asymmetric hydrogenation is a widely used method for creating chiral centers in molecules. researchgate.netdicp.ac.cn In the context of synthesizing chiral this compound, this can be achieved by hydrogenating a prochiral precursor, such as an enamine or an allylamine. researchgate.netnih.gov

For example, the asymmetric hydrogenation of 2-(4-ethoxyphenyl)prop-2-en-1-amine, a prochiral allylamine, can be catalyzed by rhodium-based catalysts like catASium®. nih.gov In one study, this reaction, assisted by carbon dioxide (which acts as a temporary protecting group for the amine), yielded the corresponding chiral amine with good yield (93%) and high enantioselectivity (82% ee). nih.gov The use of chiral phosphine (B1218219) ligands, such as BINAP, with transition metals like rhodium or ruthenium is a common strategy in asymmetric hydrogenation to achieve high levels of enantiocontrol. researchgate.net

Chiral Resolution Techniques for Enantiomeric Enrichment

Chiral resolution is a critical process for separating a racemic mixture of this compound into its individual (R)- and (S)-enantiomers. This separation is essential as often only one enantiomer possesses the desired biological activity.

Enzymatic Resolution Methodologies

Enzymatic resolution presents a green and highly selective method for obtaining enantiomerically pure amines. This technique utilizes the stereospecificity of enzymes to catalyze a reaction on only one enantiomer in a racemic pair, allowing for the separation of the reacted and unreacted enantiomers.

Lipases are a class of enzymes that have demonstrated effectiveness in the kinetic resolution of aryl-substituted amines. For instance, research on the resolution of 1-phenylethanamine, a structurally similar compound, has shown that lipases can selectively acylate one enantiomer, leaving the other in high enantiomeric excess. This process is typically carried out in organic solvents to facilitate the enzymatic reaction. The enantiomeric excess of the remaining amine and the acylated product is a key measure of the success of the resolution.

Another enzymatic approach involves the use of acylases for the hydrolysis of N-acetylated amines. In a study focused on the production of D-p-hydroxyphenylglycine, an acylase was used for the enantioselective hydrolysis of N-acetyl-DL-p-hydroxyphenylglycine. This method yielded the desired D-amino acid with high optical purity. A similar strategy could be envisioned for this compound, where the racemic amine is first N-acetylated and then subjected to enzymatic hydrolysis.

Chiral Chromatographic Separation Techniques

Chiral chromatography is a powerful and widely applicable technique for the separation of enantiomers, both on an analytical and a preparative scale. This method relies on the differential interactions between the enantiomers and a chiral stationary phase (CSP).

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are commonly employed for the resolution of a wide range of chiral compounds, including primary amines. For the separation of compounds structurally related to this compound, a CSP consisting of cellulose tris(3,5-dimethylphenylcarbamate) has proven effective. Using a mobile phase mixture of hexane (B92381), 2-propanol, and a basic additive like diethylamine, baseline separation of the enantiomers can be achieved.

Another successful approach involves the use of macrocyclic glycopeptide-based CSPs, such as the Chirobiotic V column. The enantiomeric separation of various primary amines has been accomplished using a polar ionic mobile phase, which typically consists of methanol (B129727) with small amounts of acetic acid and triethylamine. This method offers a different selectivity compared to polysaccharide-based CSPs and can be a valuable alternative for the resolution of this compound.

Comparative Analysis and Optimization of Synthetic Pathways (Yield, Enantiomeric Excess, Scalability)

Asymmetric synthesis offers a more direct and potentially more efficient alternative. This approach aims to directly produce the desired enantiomer with high selectivity, thereby avoiding the inherent 50% loss of a classical resolution. For instance, the asymmetric reductive amination of 4-ethoxyphenylacetone using a chiral catalyst could theoretically provide the target enantiomer in high yield and high e.e. The scalability of such a process is heavily dependent on the cost, availability, and efficiency of the chiral catalyst. Significant process development is often required to optimize the reaction conditions to achieve the desired selectivity and to ensure the catalyst's stability and potential for recycling.

Below is a comparative table summarizing these two general approaches:

| Synthetic Pathway | Typical Yield | Typical Enantiomeric Excess (e.e.) | Scalability |

| Reductive Amination followed by Chiral Resolution | Moderate (theoretically max 50% for desired enantiomer post-resolution) | >99% (post-resolution) | Generally scalable, but resolution can be a bottleneck. |

| Asymmetric Synthesis (e.g., Asymmetric Reductive Amination) | Potentially High | High (can exceed 95%) | Dependent on catalyst cost and availability. |

Optimization of these pathways involves meticulous screening of enzymes or chiral catalysts, fine-tuning of reaction parameters such as temperature, pressure, and solvent, and developing efficient purification protocols. For industrial-scale production, a comprehensive economic analysis is crucial in determining the most viable synthetic route.

Chemical Transformations and Derivatization Strategies of 2 4 Ethoxyphenyl Propan 2 Amine

Reactivity of the Amine Functional Group

The primary amine group is a key site for a variety of chemical transformations, including oxidation, reduction, and alkylation.

The primary amine functionality of 2-(4-ethoxyphenyl)propan-2-amine can undergo oxidation to yield various products, depending on the reagents and reaction conditions employed. Common oxidizing agents can convert the amine into corresponding imines or oximes. For instance, controlled oxidation can lead to the formation of an imine, which can be an intermediate for further synthetic steps. More vigorous oxidation could potentially lead to cleavage of the C-N bond or other degradation products. The choice of oxidant is crucial for achieving the desired transformation selectively.

Table 1: Potential Oxidation Products and Reagents

| Oxidizing Agent | Potential Product(s) |

|---|---|

| Potassium permanganate (B83412) (KMnO₄) | Imines, Oximes |

| Chromium trioxide (CrO₃) | Imines, Oximes |

This table represents potential outcomes based on general amine oxidation chemistry.

While the amine group itself is in a reduced state, reactions classified under this category typically refer to reductive amination processes. Starting with this compound, it can react with aldehydes or ketones to form an intermediate imine or enamine, which is then reduced in situ to form secondary or tertiary amines. This two-step, one-pot reaction is a powerful method for creating more complex amine derivatives. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. mdpi.com

For example, the reaction with a generic aldehyde (R-CHO) would proceed as follows:

Imine Formation: The primary amine attacks the carbonyl carbon of the aldehyde, followed by dehydration to form an N-substituted imine.

Reduction: A reducing agent present in the reaction mixture reduces the imine to the corresponding secondary amine.

This strategy is fundamental in medicinal chemistry for building libraries of related compounds for structure-activity relationship (SAR) studies.

The nucleophilic nitrogen atom of the amine group readily participates in alkylation reactions. It can react with alkyl halides or other alkylating agents through nucleophilic substitution to yield secondary, tertiary, and even quaternary ammonium (B1175870) salts. The degree of alkylation can be controlled by the stoichiometry of the reactants and the reaction conditions. For instance, using one equivalent of an alkyl halide would favor the formation of the secondary amine, while an excess could lead to the tertiary amine or the quaternary salt. This is a direct and common method for synthesizing N-alkylated derivatives of this compound.

Reactivity of the Ethoxy-Substituted Aromatic Moiety

The phenyl group, activated by the electron-donating ethoxy substituent, is susceptible to electrophilic aromatic substitution reactions.

The ethoxy group (-OCH₂CH₃) is a strong activating group and an ortho, para-director for electrophilic aromatic substitution (EAS). The bulky tertiary amine substituent at the para position sterically hinders substitution at that site, meaning electrophiles will preferentially add to the positions ortho to the ethoxy group. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation or alkylation. scranton.edu

For example, Friedel-Crafts acylation using an acyl chloride (like acetyl chloride) in the presence of a Lewis acid catalyst could introduce an acetyl group onto the aromatic ring, ortho to the ethoxy group. nih.gov Such reactions are pivotal for introducing new functional groups onto the aromatic core, further expanding the molecular diversity of derivatives. scranton.edu

Table 2: Electrophilic Aromatic Substitution Reactions

| Reaction | Reagent(s) | Potential Product Position |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | ortho to ethoxy group |

| Halogenation | Br₂, FeBr₃ | ortho to ethoxy group |

Strategies for the Synthesis of Novel Derivatives and Analogues

The synthesis of novel derivatives and analogues of this compound leverages the reactivity of both the amine and the aromatic ring. A common strategy involves a multi-step approach where the parent molecule serves as a scaffold.

One synthetic pathway could involve:

Modification of the Amine Group: Performing an alkylation or reductive amination reaction to create a secondary or tertiary amine.

Functionalization of the Aromatic Ring: Subsequently performing an electrophilic aromatic substitution, such as nitration, on the N-modified product. scranton.edu

Further Transformation: The newly introduced group (e.g., a nitro group) can then be chemically modified, for instance, through reduction to an amino group, allowing for further derivatization.

This modular approach allows for the systematic synthesis of a library of analogues with varied substituents on both the nitrogen atom and the aromatic ring. These derivatives are often synthesized for evaluation in medicinal chemistry research to explore their potential biological activities.

Advanced Analytical Methodologies for Characterization and Quantification of 2 4 Ethoxyphenyl Propan 2 Amine

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the unambiguous identification and structural analysis of 2-(4-Ethoxyphenyl)propan-2-amine.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of this compound by providing detailed information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms. openstax.orgdocbrown.info

¹H NMR Spectroscopy: In ¹H NMR, the signals from the protons in the molecule are observed. The ethoxy group's protons typically show a triplet for the methyl (CH₃) group and a quartet for the methylene (B1212753) (CH₂) group due to spin-spin coupling. The aromatic protons on the phenyl ring usually appear as two distinct doublets, characteristic of a para-substituted benzene (B151609) ring. The protons of the two methyl groups on the propane (B168953) chain are expected to be equivalent and thus produce a single signal, while the amine (NH) proton signal can be broad and its position may vary. docbrown.info

¹³C NMR Spectroscopy: ¹³C NMR provides information on the different carbon environments within the molecule. udel.edudocbrown.info The spectrum will show distinct signals for the carbons of the ethoxy group, the aromatic carbons (with the carbon attached to the oxygen appearing at a lower field), the quaternary carbon, and the two equivalent methyl carbons of the propane unit. docbrown.infowisc.edu

Interactive Data Table: Predicted NMR Data for this compound

| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Ethoxy CH₃ | ~1.4 (triplet) | ~15 |

| Ethoxy CH₂ | ~4.0 (quartet) | ~63 |

| Aromatic CH (ortho to OEt) | ~6.8 (doublet) | ~114 |

| Aromatic CH (meta to OEt) | ~7.2 (doublet) | ~128 |

| Aromatic C (ipso to OEt) | - | ~158 |

| Aromatic C (ipso to C(CH₃)₂NH₂) | - | ~135 |

| Propane C(CH₃)₂ | ~1.3 (singlet) | ~25 |

| Propane C(CH₃)₂ | - | ~50 |

| Amine NH | Variable, broad | - |

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HR-MS) can provide the exact mass of the molecule, allowing for the confirmation of its molecular formula, C₁₁H₁₇NO.

In a typical mass spectrum, the molecule is ionized, often forming a molecular ion [M]⁺. This ion can then fragment in predictable ways. For this compound, a common fragmentation pathway is the alpha-cleavage, where the bond between the carbon atom adjacent to the nitrogen and the phenyl group breaks. openstax.org This would result in a characteristic fragment ion. High-resolution tandem mass spectrometry (HR-MS/MS) can be used to further fragment these ions, providing more detailed structural information. purdue.edu

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in this compound. openstax.org The spectrum will show characteristic absorption bands. The N-H stretch of the secondary amine typically appears as a single, weak to medium band in the region of 3300-3500 cm⁻¹. openstax.orgorgchemboulder.com The C-N stretching vibration is found in the 1250-1020 cm⁻¹ range for aliphatic amines. orgchemboulder.comdocbrown.info The aromatic C-H stretching vibrations are observed around 3000-3100 cm⁻¹, and the C=C stretching vibrations of the aromatic ring appear in the 1450-1600 cm⁻¹ region. The prominent C-O stretching of the ethoxy group will also be present.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The substituted benzene ring in this compound will absorb UV light, typically showing characteristic absorption maxima related to its aromatic system.

Chromatographic Separation and Purity Determination

Chromatographic techniques are essential for separating this compound from any impurities and for determining its purity.

High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis and purification of compounds like this compound. pensoft.net A reversed-phase HPLC method, often using a C18 column, is typically employed. The mobile phase usually consists of a mixture of an aqueous buffer (like phosphate (B84403) buffer) and an organic solvent (such as acetonitrile (B52724) or methanol). pensoft.net The compound is detected as it elutes from the column using a UV detector, set at a wavelength where the compound exhibits strong absorbance. pensoft.net This method can effectively separate the target compound from starting materials, by-products, and degradation products, allowing for accurate purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nist.govhmdb.ca For the analysis of this compound, the compound is first vaporized and then separated on a GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, providing a mass spectrum for each component. docbrown.info This technique is highly sensitive and can be used to identify and quantify the compound, as well as to detect and identify any volatile impurities.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a rapid and versatile qualitative technique for monitoring reaction progress, identifying compounds, and assessing the purity of this compound. This method relies on the differential partitioning of the analyte between a stationary phase, typically a silica (B1680970) gel plate, and a mobile phase.

The primary amine functionality of this compound allows for straightforward visualization using specific reagents. Ninhydrin is a common choice, reacting with the primary amine to produce a distinctively colored spot, typically purple or pink, upon heating. illinois.edu This makes it a highly sensitive method for detecting the presence of the amine. Other general visualizing agents that can be employed for organic compounds include potassium permanganate (B83412) or iodine vapor. illinois.edu

The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC. The Rf value is influenced by the polarity of the compound, the composition of the mobile phase (eluent), and the nature of the stationary phase. For a primary amine like this compound, a variety of solvent systems can be utilized to achieve optimal separation. A mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol) is typically employed. The polarity of the mobile phase is adjusted to control the migration of the compound up the TLC plate.

For effective analysis, a sample of the compound is dissolved in a volatile solvent and spotted onto the baseline of the TLC plate. The plate is then placed in a developing chamber containing the mobile phase. As the solvent moves up the plate via capillary action, the compound is partitioned between the stationary and mobile phases. After development, the plate is dried and visualized.

Below is a table outlining typical TLC systems for the analysis of primary amines like this compound.

| Stationary Phase | Mobile Phase (v/v) | Visualization Method | Expected Rf Range |

| Silica Gel 60 F254 | Dichloromethane:Methanol (B129727) (95:5) | Ninhydrin spray followed by heating | 0.3 - 0.4 |

| Silica Gel 60 F254 | Ethyl Acetate:Hexane (30:70) | Potassium Permanganate dip | 0.2 - 0.3 |

| Silica Gel 60 F254 | Toluene:Acetone (80:20) | Iodine vapor | 0.4 - 0.5 |

Chiral Chromatography for Enantiomeric Purity Assessment

As this compound is a chiral compound, possessing a stereocenter at the second carbon of the propane chain, it exists as a pair of enantiomers. The assessment of enantiomeric purity is crucial, and chiral chromatography is a powerful technique for this purpose. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.

High-Performance Liquid Chromatography (HPLC) with a chiral column is a widely used approach. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) and coated on a silica support, have proven effective for the separation of a broad range of chiral amines. mdpi.com For instance, columns like Chiralpak® AD-H or Chiralcel® OD-H, which contain derivatives of amylose and cellulose respectively, can provide excellent resolution of enantiomers. mdpi.com

The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. These interactions can include hydrogen bonding, dipole-dipole interactions, and steric hindrance, resulting in different retention times for the (R)- and (S)-enantiomers. The mobile phase composition, typically a mixture of a non-polar alkane (e.g., hexane) and a polar alcohol (e.g., isopropanol), is optimized to achieve baseline separation. researchgate.net

Alternatively, chiral derivatization followed by analysis on a standard achiral column can be employed. In this indirect method, the enantiomeric mixture is reacted with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated by conventional chromatography.

The enantiomeric excess (ee), a measure of the enantiomeric purity, can be calculated from the peak areas of the two enantiomers in the chromatogram.

Below is a table summarizing typical chiral HPLC conditions for the analysis of this compound.

| Column | Mobile Phase (v/v) | Flow Rate (mL/min) | Detection (UV) |

| Chiralpak® AD-H (250 x 4.6 mm, 5 µm) | Hexane:Isopropanol (90:10) | 1.0 | 220 nm |

| Chiralcel® OD-H (250 x 4.6 mm, 5 µm) | Hexane:Ethanol (B145695) with 0.1% Diethylamine | 0.8 | 220 nm |

X-ray Crystallography for Absolute Structure Elucidation

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid, thereby providing unequivocal proof of its molecular structure and absolute configuration. For this compound, this technique can be used to confirm the connectivity of the atoms and to establish the absolute stereochemistry of the chiral center as either (R) or (S).

The process begins with the growth of a high-quality single crystal of the compound, often as a salt (e.g., hydrochloride or tartrate) to improve crystallinity. This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern of spots.

The intensities and positions of these spots are collected and used to calculate an electron density map of the unit cell. From this map, the positions of the individual atoms can be determined. The structural model is then refined using software such as SHELXL to achieve the best fit with the experimental data. Data is often collected at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure.

For chiral molecules, the determination of the absolute configuration is a critical aspect. This is typically achieved through the analysis of anomalous dispersion effects, which are small differences in the scattering of X-rays by the atoms near an absorption edge. The Flack parameter is a key value calculated during the refinement process that indicates the correctness of the assigned absolute configuration. A value close to zero for a known chirality confirms the assignment.

The crystallographic data provides a wealth of information, as detailed in the table below.

| Parameter | Description |

| Crystal System | The symmetry of the unit cell (e.g., monoclinic, orthorhombic). |

| Space Group | The set of symmetry operations for the crystal. |

| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). |

| Z | The number of molecules in the unit cell. |

| Final R indices | A measure of the agreement between the calculated and observed structure factors. |

| Flack Parameter | A parameter used to determine the absolute configuration of a chiral molecule. |

Optical Rotation Measurements for Chirality Assessment

Optical rotation is a fundamental property of chiral substances and provides a straightforward method for their characterization. When plane-polarized light is passed through a solution containing an enantiomerically pure or enriched sample of this compound, the plane of polarization is rotated. The direction and magnitude of this rotation are characteristic of the compound.

This phenomenon is measured using a polarimeter. The observed rotation (α) is dependent on several factors, including the concentration of the sample, the path length of the light through the sample, the wavelength of the light (typically the sodium D-line at 589 nm), and the temperature. To provide a standardized value, the specific rotation [α] is calculated using the following formula:

[α]λT = α / (l × c)

where:

[α] is the specific rotation

T is the temperature in degrees Celsius

λ is the wavelength of light

α is the observed rotation in degrees

l is the path length in decimeters

c is the concentration in g/mL

Enantiomers rotate the plane of polarized light by equal amounts but in opposite directions. The dextrorotatory (+) enantiomer rotates the light to the right (clockwise), while the levorotatory (-) enantiomer rotates it to the left (counter-clockwise). A racemic mixture, containing equal amounts of both enantiomers, is optically inactive as the rotations cancel each other out.

While traditional polarimetry is a valuable tool, more advanced techniques like cavity-enhanced polarimetry can offer higher sensitivity for determining optical rotation, especially for samples at trace levels or in the gas phase. nih.gov The measurement of optical rotation is a critical quality control parameter for ensuring the enantiomeric identity of a chiral compound.

Below is a table indicating the data obtained from optical rotation measurements.

| Parameter | Description |

| Enantiomer | The specific stereoisomer being analyzed (e.g., (R)- or (S)-2-(4-ethoxyphenyl)propan-2-amine). |

| Concentration (c) | The concentration of the sample solution in g/mL. |

| Solvent | The solvent used to dissolve the sample. |

| Temperature (T) | The temperature at which the measurement was taken in °C. |

| Wavelength (λ) | The wavelength of the light used for the measurement in nm. |

| Specific Rotation [α] | The calculated specific rotation in degrees. |

Structure Activity Relationship Sar Studies of 2 4 Ethoxyphenyl Propan 2 Amine

Influence of Stereochemical Configuration on Biological Efficacy and Selectivity

The three-dimensional arrangement of atoms, or stereochemistry, is a pivotal factor in the biological activity of chiral molecules like 2-(4-Ethoxyphenyl)propan-2-amine. Although direct studies on the stereoisomers of this compound are not extensively detailed in the provided results, the principles of stereoselectivity are well-established in pharmacology. For many neurologically active compounds, one enantiomer often exhibits significantly higher affinity and efficacy for a specific receptor or enzyme target compared to its mirror image.

Research on related chiral compounds, such as (2R)-2-(4-Ethoxyphenyl)propan-1-amine, underscores the importance of a specific stereochemical configuration for biological interactions. The (R)-configuration in this analogue is noted as critical for its enantioselective interactions within biological systems. This suggests that the spatial orientation of the amine and phenyl groups in relation to the chiral center likely dictates the precise fit into a binding pocket. It is a common phenomenon that stereochemistry can influence not only the potency of a drug but also its metabolic pathway and potential for off-target effects. In the broader context of drug design, isolating the more active enantiomer is a common strategy to enhance therapeutic efficacy and improve the safety profile.

In a study of nature-inspired compounds, it was observed that stereochemistry can significantly impact biological activity by affecting uptake through transport systems. unimi.it For instance, the (5S, αS) isomers of 3-Br-acivicin derivatives showed enhanced antimalarial activity, which was attributed to stereoselective uptake. unimi.it This highlights that the influence of stereochemistry extends beyond target binding to include pharmacokinetic processes.

Role of the Ethoxy Substituent in Modulating Pharmacological Profiles

The ethoxy group (–OCH₂CH₃) at the para-position of the phenyl ring is a key feature of this compound, profoundly influencing its pharmacological properties. This substituent imparts a moderate electron-donating effect, which can alter the electronic environment of the aromatic ring and, consequently, its interaction with biological targets.

One of the primary roles of the ethoxy group is to modulate the lipophilicity of the molecule. Lipophilicity, often estimated by the partition coefficient (LogP), is a critical determinant of a drug's ability to cross biological membranes, including the blood-brain barrier. The ethoxy group enhances the lipophilic character of the compound, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile. Compared to its methoxy (B1213986) analogue, 2-(4-methoxyphenyl)propan-2-amine, the ethoxy derivative is more lipophilic. This increased lipophilicity may lead to altered interactions with receptors and enzymes.

Furthermore, the ethoxy group can affect the metabolic stability of the compound. It is suggested that the ethoxy group may confer greater metabolic stability compared to a methoxy group, which is more susceptible to metabolic oxidation. This can result in a longer duration of action and a modified pharmacokinetic profile. In a comparative study of chalcones, which share the substituted phenyl structure, derivatives with an ethoxy substituent were analyzed, indicating the importance of this group in modulating biological activity. nih.gov

Impact of Alkyl Chain Modifications on Receptor Binding and Functional Activity

Modifications to the alkyl chain of this compound, specifically the propan-2-amine backbone, can have a significant impact on its receptor binding affinity and functional activity. The length, branching, and substitution on this chain can alter the molecule's size, shape, and flexibility, thereby influencing how it fits into the binding site of a receptor or enzyme.

While specific studies detailing a wide range of alkyl chain modifications for this compound were not found, general principles of medicinal chemistry suggest that even minor changes can lead to substantial differences in pharmacological activity. For example, increasing the length of the alkyl chain can enhance lipophilicity, which might improve membrane permeability but could also lead to non-specific binding.

Introducing steric bulk, such as additional methyl groups on the chain, can influence selectivity for different receptor subtypes. For instance, the presence of a methyl group at the C2 position in 1-(4-Methoxyphenyl)-2-methylpropan-2-amine introduces steric hindrance that likely affects its binding orientation and affinity. The position of the amine group on the alkyl chain is also critical. A shift from a propan-2-amine to a propan-1-amine, as seen in the analogue (2R)-2-(4-Ethoxyphenyl)propan-1-amine, would significantly alter the molecule's geometry and its interactions with target proteins.

Comparative SAR Analysis with Structurally Related Phenylpropan-2-amine Derivatives

A comparative analysis of this compound with other phenylpropan-2-amine derivatives highlights the subtle yet critical interplay of different substituents on the phenyl ring and the alkyl chain.

Table 1: Comparative Properties of Phenylpropan-2-amine Derivatives

| Compound Name | Phenyl Ring Substituent | Alkyl Chain | Key Properties |

| This compound | 4-Ethoxy | propan-2-amine | Moderate lipophilicity; potentially enhanced metabolic stability. |

| 2-(4-Methoxyphenyl)propan-2-amine | 4-Methoxy | propan-2-amine | Higher polarity compared to the ethoxy analog; may undergo faster metabolic oxidation. sigmaaldrich.com |

| 2-(4-Ethylphenyl)propan-2-amine | 4-Ethyl | propan-2-amine | Lower polarity and increased hydrophobicity compared to the ethoxy analog. |

| 2-[4-(Trifluoromethyl)phenyl]propan-2-amine | 4-Trifluoromethyl | propan-2-amine | Strong electron-withdrawing effect; high lipophilicity. |

| 2-Phenylpropan-2-amine | None | propan-2-amine | Parent compound, serves as a baseline for substituent effects. nih.gov |

| 1-Phenylpropan-2-amine | None | propan-2-amine | Isomeric with 2-phenylpropan-2-amine, with the phenyl group at a different position. nih.gov |

The electronic effects of the para-substituent on the phenyl ring are a major determinant of activity. The ethoxy group in this compound provides moderate electron-donating properties. In contrast, a trifluoromethyl group, as seen in 2-[4-(Trifluoromethyl)phenyl]propan-2-amine, is strongly electron-withdrawing. These electronic differences can significantly impact the binding affinity of the compound to its biological targets.

Lipophilicity is another key differentiator. The ethoxy analog has an intermediate lipophilicity, which is lower than the ethyl-substituted derivative but higher than the methoxy-substituted one. This finely tuned lipophilicity can be crucial for achieving an optimal balance between membrane permeability and aqueous solubility.

The position of the substituent on the phenyl ring also plays a role. While the focus here is on para-substituted compounds, ortho- or meta-substituted analogs would present different spatial and electronic profiles, leading to varied pharmacological activities. For example, 2-(2-Ethoxyphenyl)propan-2-amine, with the ethoxy group in the ortho position, would have a different three-dimensional shape and intramolecular interactions compared to the para-substituted isomer. chemscene.com

Metabolic Pathways and Biotransformation Profiles of 2 4 Ethoxyphenyl Propan 2 Amine Analogues

Phase I Metabolic Reactions

Phase I metabolism involves the introduction or unmasking of functional groups, such as hydroxyl (-OH) or amino (-NH2), into the parent compound. nih.govupol.cz These reactions, which include oxidation, reduction, and hydrolysis, are primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes located in the endoplasmic reticulum of hepatocytes. nih.govyoutube.com

Oxidative Transformations (e.g., O-Dealkylation, Hydroxylation)

For analogues of 2-(4-ethoxyphenyl)propan-2-amine, a key oxidative transformation is O-dealkylation. This reaction involves the cleavage of the ether bond in the ethoxy group, leading to the formation of a phenolic metabolite. For instance, the O-dealkylation of the related compound phenacetin (B1679774) results in the formation of acetaminophen. researchgate.net Another significant oxidative pathway is hydroxylation, where a hydroxyl group is added to the aromatic ring or aliphatic side chain. researchgate.net This process increases the polarity of the molecule, preparing it for subsequent Phase II reactions.

Phase II Metabolic Reactions

Following Phase I, the modified compounds or their metabolites undergo Phase II reactions, also known as conjugation reactions. longdom.orgyoutube.com In this phase, endogenous polar molecules are attached to the functional groups introduced during Phase I, further increasing water solubility and facilitating elimination. nih.govdrughunter.com

Conjugation Pathways (e.g., Glucuronidation, Sulfation)

The primary conjugation pathways for phenolic metabolites generated in Phase I are glucuronidation and sulfation. longdom.orgdrughunter.com

Glucuronidation: This is a common Phase II reaction catalyzed by UDP-glucuronosyltransferases (UGTs). drughunter.comupol.cz It involves the transfer of glucuronic acid from UDP-glucuronic acid to the hydroxyl group of the metabolite, forming a glucuronide conjugate. youtube.com

Sulfation: Mediated by sulfotransferases (SULTs), this pathway involves the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate to the hydroxyl group of the metabolite. longdom.orgdrughunter.com

These conjugation reactions result in highly polar and readily excretable metabolites.

Identification and Characterization of Major Metabolites

The identification of metabolites is crucial for understanding the biotransformation of a compound. For analogues of this compound, the major metabolites resulting from the aforementioned pathways would likely include the O-dealkylated phenol (B47542) and its subsequent glucuronide and sulfate (B86663) conjugates.

For example, studies on the metabolism of 4-aminobiphenyl, a structurally related compound, have identified several major metabolites, including hydroxylated and acetylated derivatives. nih.gov The primary amine group of this compound itself can also be a site for metabolic reactions, such as N-oxidation. researchgate.net

Below is a table summarizing the expected major metabolites of this compound based on known metabolic pathways of analogous structures.

| Parent Compound | Phase I Reaction | Metabolite | Phase II Reaction | Conjugate |

| This compound | O-Dealkylation | 4-(2-aminopropan-2-yl)phenol | Glucuronidation | 4-(2-aminopropan-2-yl)phenyl glucuronide |

| This compound | O-Dealkylation | 4-(2-aminopropan-2-yl)phenol | Sulfation | 4-(2-aminopropan-2-yl)phenyl sulfate |

| This compound | Aromatic Hydroxylation | Hydroxylated this compound | Glucuronidation/Sulfation | Hydroxylated glucuronide/sulfate conjugates |

| This compound | N-Oxidation | This compound N-oxide | - | - |

Role of Cytochrome P450 (CYP) Isoenzymes in Xenobiotic Metabolism

The cytochrome P450 (CYP) superfamily of enzymes is central to Phase I metabolism, responsible for the oxidation of a vast array of xenobiotics. nih.govbohrium.com In humans, the CYP1, CYP2, and CYP3 families are the most important for drug metabolism. nih.govmdpi.com Specific isoenzymes, such as CYP3A4, CYP2D6, CYP2C9, and CYP2C19, are responsible for the metabolism of the majority of clinically used drugs. youtube.comnih.gov

The specific CYP isoenzymes involved in the metabolism of this compound and its analogues would need to be determined through in vitro studies using human liver microsomes or recombinant CYP enzymes. mdpi.com Genetic polymorphisms in CYP enzymes can lead to significant inter-individual variability in drug metabolism, affecting the efficacy and safety of compounds. longdom.orgresearchgate.net

In Vitro and In Vivo Metabolic Profiling Methodologies

The metabolic profile of a compound is investigated using a combination of in vitro and in vivo methodologies. nih.gov

In Vitro Methodologies:

Liver Microsomes: These are preparations of the endoplasmic reticulum from liver cells and contain a high concentration of CYP enzymes. mdpi.com They are widely used to study Phase I metabolism. mdpi.comnih.gov

Hepatocytes: Intact liver cells that contain both Phase I and Phase II enzymes, providing a more complete picture of metabolism. nih.govmdpi.com

Recombinant CYP Enzymes: Individual CYP isoenzymes expressed in cell lines are used to identify the specific enzymes responsible for a particular metabolic reaction. mdpi.com

In Vivo Methodologies:

Animal Models: The administration of the compound to laboratory animals (e.g., rats, mice) followed by the analysis of urine, feces, and blood to identify metabolites. nih.gov

Human Studies: In clinical trials, metabolite profiles are determined from plasma, urine, and fecal samples.

The analytical techniques used to identify and quantify metabolites in these studies include high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov

The table below outlines common methodologies used for metabolic profiling.

| Methodology | Type | Description | Key Information Provided |

| Liver Microsomes | In Vitro | Subcellular fractions containing Phase I enzymes. mdpi.com | Identification of Phase I metabolites, determination of enzyme kinetics. mdpi.comnih.gov |

| Hepatocytes | In Vitro | Intact liver cells containing Phase I and II enzymes. nih.govmdpi.com | Comprehensive metabolic profile including both Phase I and Phase II metabolites. nih.gov |

| Animal Studies | In Vivo | Administration of the compound to animals and analysis of biological samples. nih.gov | In vivo metabolite profile, pharmacokinetic data, and species differences in metabolism. nih.gov |

| Human Studies | In Vivo | Analysis of samples from clinical trial participants. | Definitive human metabolic pathways and inter-individual variability. |

Computational Chemistry and Theoretical Investigations of 2 4 Ethoxyphenyl Propan 2 Amine

Density Functional Theory (DFT) Calculations for Molecular Structure and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. This method is favored for its balance of accuracy and computational efficiency, making it ideal for studying molecules of pharmaceutical interest. DFT calculations would serve as the foundation for understanding the geometry, vibrational modes, and electronic characteristics of 2-(4-Ethoxyphenyl)propan-2-amine.

The first step in a computational analysis is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. Using a DFT method, such as B3LYP, combined with a suitable basis set like 6-311G(d,p), the calculation iteratively adjusts the positions of the atoms to find the arrangement with the minimum potential energy on the potential energy surface. The resulting optimized structure provides key data on bond lengths, bond angles, and dihedral angles.

Following optimization, a vibrational frequency analysis is performed. This calculation serves two primary purposes: first, to confirm that the optimized structure is a true energy minimum (characterized by the absence of imaginary frequencies), and second, to predict the molecule's infrared (IR) and Raman spectra. These theoretical spectra can be compared with experimental data to validate the accuracy of the computational model.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations Note: Specific calculated values are not publicly available and are presented here as a template for data that would be generated in such a study.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C(aromatic)-O | Value in Å |

| Bond Length | O-C(ethyl) | Value in Å |

| Bond Length | C(aromatic)-C(propyl) | Value in Å |

| Bond Length | C(propyl)-N | Value in Å |

| Bond Angle | C(aromatic)-O-C(ethyl) | Value in ° |

| Bond Angle | C(aromatic)-C(propyl)-C(methyl) | Value in ° |

| Bond Angle | C(methyl)-C(propyl)-N | Value in ° |

Electronic Structure Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic transitions of a molecule. The Highest Occupied Molecular Orbital (HOMO) represents the ability to donate an electron, while the Lowest Unoccupied Molecular Orbital (LUMO) represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability.

A large energy gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that a molecule is more polarizable and more chemically reactive. These energies are calculated using the optimized molecular geometry.

Table 2: Frontier Molecular Orbital Properties for this compound Note: Specific calculated values are not publicly available and are for illustrative purposes.

| Parameter | Description | Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Value |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Value |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. The MEP surface is plotted over the molecule's electron density, with different colors representing varying electrostatic potentials.

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack and are often associated with electronegative atoms like oxygen and nitrogen.

Blue regions indicate positive electrostatic potential, corresponding to areas of low electron density (electron-poor). These sites are prone to nucleophilic attack and are typically found around hydrogen atoms.

Green regions represent neutral or near-zero potential.

For this compound, an MEP map would likely show negative potential (red) around the oxygen atom of the ethoxy group and the nitrogen atom of the amine group, identifying them as primary sites for electrophilic interaction. Positive potential (blue) would be expected around the amine and methyl hydrogens.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule, going beyond the simple Lewis structure model. It examines interactions between filled "donor" orbitals and empty "acceptor" orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2).

Table 3: Illustrative NBO Analysis of a Donor-Acceptor Interaction in this compound Note: This table is a template representing the type of data generated. Specific interactions and energies are not publicly available.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | E(j) - E(i) (a.u.) | F(i,j) (a.u.) |

|---|---|---|---|---|

| e.g., LP (1) N | e.g., σ (C-C)* | Value | Value | Value |

E(2) measures the stabilization energy of the interaction; E(j)-E(i) is the energy difference between the donor and acceptor orbitals; F(i,j) is the Fock matrix element.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to a macromolecular target, typically a protein. This method is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action.

The simulation places the ligand into the binding site of a protein and calculates the most likely binding conformation and affinity. The results are often reported as a binding energy (or docking score), where a more negative value indicates a stronger, more favorable interaction. The analysis also identifies the specific amino acid residues in the protein's active site that interact with the ligand and the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces).

Table 4: Template for Molecular Docking Results of this compound with a Hypothetical Protein Target Note: Data is for illustrative purposes as specific docking studies for this compound are not publicly available.

| Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Amino Acid Residues | Type of Interaction |

|---|---|---|---|

| e.g., Tyrosine Hydroxylase | Value | e.g., His361, His336 | e.g., Hydrogen Bond, Pi-Pi Stacking |

Prediction of Spectroscopic Parameters (UV-Vis, IR, NMR)

Computational methods are routinely used to predict the spectroscopic parameters of molecules. These predictions are invaluable for interpreting experimental spectra, confirming molecular structures, and understanding the electronic transitions and vibrational modes that characterize a compound.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the primary method for calculating electronic absorption spectra. This analysis predicts the wavelengths of maximum absorption (λmax) which arise from electronic transitions, typically from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the predicted transitions would primarily be π → π* transitions associated with the aromatic benzene (B151609) ring. The presence of the electron-donating ethoxy and amino groups is expected to cause a bathochromic (red) shift compared to unsubstituted benzene. Machine learning models, such as UV-adVISor, also represent an emerging approach for the rapid prediction of spectra from a molecule's structure. nih.gov

Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule's normal modes. These calculations can precisely predict the wavenumbers for key functional group vibrations, such as N-H stretching in the primary amine, C-H stretching in the aromatic and aliphatic parts of the molecule, and C-O stretching in the ether linkage. Comparing the computed frequencies with experimental data helps in the detailed assignment of spectral bands. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is widely employed to predict ¹H and ¹³C NMR chemical shifts. researchgate.net These calculations provide theoretical chemical shift values (δ) for each unique nucleus in the molecule. For this compound, calculations would differentiate the aromatic protons, the diastereotopic protons of the ethyl group's methylene (B1212753), the methyl protons of the ethyl and isopropyl groups, and the distinct carbon environments throughout the molecule. A strong correlation between calculated and experimental shifts confirms the proposed structure. researchgate.net

Table 1: Predicted vs. Illustrative Experimental Spectroscopic Data for this compound Note: The following table contains theoretical values based on established computational methods and illustrative experimental data for comparison. Actual experimental values may vary.

| Parameter | Technique | Predicted Value (Illustrative) | Experimental Value (Illustrative) | Assignment |

|---|---|---|---|---|

| λmax | UV-Vis (in Ethanol) | 278 nm | 275 nm | π → π* transition |

| Wavenumber (ν) | IR (cm⁻¹) | 3380, 3310 cm⁻¹ | 3375, 3300 cm⁻¹ | Amine N-H Asymmetric/Symmetric Stretch |

| Wavenumber (ν) | IR (cm⁻¹) | 1245 cm⁻¹ | 1248 cm⁻¹ | Aryl-Alkyl Ether C-O Stretch |

| Chemical Shift (δ) | ¹H NMR (in CDCl₃) | 7.15 ppm | 7.12 ppm | Aromatic Protons (d, 2H) |

| Chemical Shift (δ) | ¹H NMR (in CDCl₃) | 4.01 ppm | 4.03 ppm | Ethoxy -CH₂- Protons (q, 2H) |

| Chemical Shift (δ) | ¹³C NMR (in CDCl₃) | 158.2 ppm | 158.0 ppm | Aromatic C-O Carbon |

| Chemical Shift (δ) | ¹³C NMR (in CDCl₃) | 52.5 ppm | 52.3 ppm | Isopropyl Quaternary Carbon |

Analysis of Non-Covalent Interactions (RDG, ELF)

Non-covalent interactions (NCIs) are critical in determining the three-dimensional structure, stability, and intermolecular recognition properties of a molecule. Computational tools like Reduced Density Gradient (RDG) and Electron Localization Function (ELF) analysis provide detailed insights into these weak forces. jetir.org

Reduced Density Gradient (RDG): RDG analysis identifies and visualizes non-covalent interactions in real space based on the electron density (ρ) and its gradient. jetir.org Plotting the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue (sign(λ₂)ρ) generates a 2D graph with distinct spikes corresponding to different interaction types. jussieu.fr These interactions can then be mapped onto the molecular structure as 3D isosurfaces, color-coded to indicate their nature:

Blue: Strong, attractive interactions (e.g., hydrogen bonds).

Green: Weak, delocalized interactions (e.g., van der Waals forces).

Red: Strong, repulsive interactions (e.g., steric clashes).

For this compound, RDG analysis would likely reveal significant van der Waals interactions across the phenyl ring (green surfaces) and potential weak intramolecular C-H···N or C-H···O hydrogen bonds.

Electron Localization Function (ELF): ELF analysis maps the probability of finding an electron pair in a given region of the molecule. It is particularly useful for visualizing covalent bonds and lone pairs. In the context of non-covalent interactions, ELF can help identify the lone pair regions on the nitrogen and oxygen atoms that are available to act as hydrogen bond acceptors.

Table 2: Expected Non-Covalent Interactions in this compound from RDG Analysis

| Interaction Type | Atoms Involved (Probable) | RDG Isosurface Color | sign(λ₂)ρ Value |

|---|---|---|---|

| Van der Waals | π-system of the phenyl ring | Green | Near zero |

| Weak Hydrogen Bond | Amine (N-H) and Ether Oxygen (O) | Blue-Green | Slightly negative |

| Steric Repulsion | Between hydrogens of isopropyl and ethoxy groups | Red | Positive |

Exploration of Chemical Reactivity Descriptors (e.g., Fukui Functions)

Conceptual DFT provides a framework for quantifying the reactivity of a molecule. Descriptors such as Fukui functions are used to predict the most likely sites for nucleophilic and electrophilic attack. hackernoon.com

Fukui Functions: The Fukui function, f(r), measures the change in electron density at a specific point when an electron is added to or removed from the system. hackernoon.comyoutube.com

f⁺(r): Predicts sites for nucleophilic attack (where an electron is accepted). High values are associated with the LUMO distribution.

f⁻(r): Predicts sites for electrophilic attack (where an electron is donated). High values are associated with the HOMO distribution.

Dual Descriptor (Δf(r)): This descriptor provides a more precise picture by subtracting f⁺(r) from f⁻(r). researchgate.net

Δf(r) > 0: The site is electrophilic.

Δf(r) < 0: The site is nucleophilic.

For this compound, the nitrogen atom of the primary amine and the oxygen atom of the ethoxy group, due to their lone pairs, are expected to be the primary sites for electrophilic attack (high f⁻ values). The aromatic carbons, particularly those ortho and para to the electron-donating ethoxy group, would also exhibit nucleophilic character. Sites for nucleophilic attack (high f⁺ values) would be less pronounced but could be associated with the quaternary carbon of the isopropyl group.

Table 3: Illustrative Chemical Reactivity Descriptors for Key Atoms in this compound Note: Values are for illustrative purposes to demonstrate the concept.

| Atom | f⁻(r) (Electrophilic Attack) | f⁺(r) (Nucleophilic Attack) | Δf(r) (Dual Descriptor) | Predicted Reactivity |

|---|---|---|---|---|

| Amine Nitrogen (N) | 0.150 | 0.020 | 0.130 | Strongly Nucleophilic |

| Ether Oxygen (O) | 0.125 | 0.035 | 0.090 | Nucleophilic |

| Aromatic Carbon (C, ortho to -OEt) | 0.085 | 0.045 | 0.040 | Moderately Nucleophilic |

| Isopropyl Carbon (C, quaternary) | 0.015 | 0.095 | -0.080 | Electrophilic |

Prediction of Nonlinear Optical (NLO) Properties

Molecules that exhibit a strong nonlinear optical (NLO) response are of great interest for applications in optoelectronics and photonics. nih.gov Computational chemistry allows for the prediction of NLO properties, such as the molecular polarizability (α) and the first (β) and second (γ) hyperpolarizabilities.

The NLO response of a molecule is often linked to the presence of a π-conjugated system and an intramolecular charge transfer (ICT) mechanism, typically facilitated by electron-donating groups (EDG) and electron-withdrawing groups (EWG). In this compound, the benzene ring acts as the π-system, while the ethoxy group is a strong EDG. The propan-2-amine group is also electron-donating. The absence of a strong EWG suggests that while the molecule will have a non-zero hyperpolarizability, it may not be as large as in classic push-pull systems. DFT calculations can quantify these properties, providing a theoretical assessment of the material's potential for NLO applications. ymerdigital.com

Table 4: Predicted Nonlinear Optical Properties of this compound Note: Values are illustrative and depend on the computational method and basis set used.

| NLO Property | Symbol | Predicted Value (a.u.) | Significance |

|---|---|---|---|

| Mean Polarizability | ⟨α⟩ | ~150 | Measures the overall electronic response to an electric field. |

| First Hyperpolarizability | β_tot | ~350 | Indicates potential for second-order NLO effects like second-harmonic generation. |

| Second Hyperpolarizability | γ | ~2.5 x 10⁴ | Indicates potential for third-order NLO effects. |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

Applications and Future Research Directions

Utility as a Chiral Auxiliary in Complex Pharmaceutical Synthesis

In the intricate world of pharmaceutical synthesis, achieving the correct three-dimensional arrangement of atoms in a molecule is paramount, as different enantiomers of a drug can have vastly different biological activities. Chiral auxiliaries are compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction, and are then subsequently removed. wikipedia.orgnih.gov

The effectiveness of a chiral auxiliary is often dependent on its ability to create a rigid, well-defined steric environment that biases the approach of a reactant to one face of the molecule. The bulky phenyl and isopropyl groups of 2-(4-ethoxyphenyl)propan-2-amine, combined with the potential for hydrogen bonding from the amine group, could provide the necessary steric and electronic cues to direct a wide range of asymmetric transformations.

Application as a Chiral Building Block in Advanced Organic Synthesis

Beyond its temporary role as a chiral auxiliary, this compound can also serve as a chiral building block, where its core structure is permanently incorporated into the final target molecule. researchgate.netmdpi.comenamine.net Chiral building blocks are essential components in the synthesis of enantiomerically pure compounds, providing a pre-defined stereocenter from which further complexity can be built. nih.govresearchgate.net

The this compound structure offers several strategic advantages as a chiral building block. The primary amine group provides a reactive handle for a variety of chemical transformations, including alkylation, acylation, and reductive amination, allowing for its incorporation into a diverse array of molecular architectures. The ethoxyphenyl moiety can participate in various coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to form more complex biaryl structures.

For instance, derivatives of the related (2R)-2-(4-ethoxyphenyl)propan-1-amine have been utilized in alkylation and coupling reactions to generate larger molecules with specific stereochemical configurations. This highlights the versatility of this scaffold in advanced organic synthesis. The development of efficient synthetic routes to enantiomerically pure this compound is crucial for its widespread adoption as a chiral building block.

Development of Novel Therapeutic Agents Derived from the this compound Scaffold

The 2-phenethylamine scaffold is a privileged structure in medicinal chemistry, forming the core of many biologically active compounds, including neurotransmitters and a wide range of pharmaceuticals. mdpi.com The structural features of this compound, including its lipophilic ethoxy group and chiral center, make it an attractive starting point for the design of novel therapeutic agents targeting a variety of biological systems. wikipedia.org

Research into compounds with similar structural motifs suggests that derivatives of this compound could exhibit activity at various receptors and enzymes in the central nervous system (CNS). wikipedia.org For example, many psychoactive substances that modulate the release of neurotransmitters like dopamine (B1211576) and norepinephrine (B1679862) share the phenethylamine (B48288) backbone. mdpi.com The specific substitution pattern of this compound could lead to derivatives with unique pharmacological profiles, potentially offering new treatments for mood disorders, attention deficit hyperactivity disorder (ADHD), or other CNS-related conditions. wikipedia.org

Furthermore, the anti-inflammatory potential of related structures has been noted. A study on (2R)-2-(4-ethoxyphenyl)propan-1-amine demonstrated its ability to inhibit the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). This finding suggests that the this compound scaffold could be a valuable template for the development of new anti-inflammatory drugs.

The table below outlines potential therapeutic targets for derivatives of the this compound scaffold based on the activity of structurally related compounds.

| Potential Therapeutic Target | Rationale based on Structurally Similar Compounds | Reference |

| Dopamine and Norepinephrine Transporters | The phenethylamine scaffold is a common feature of compounds that interact with monoamine transporters. | wikipedia.orgmdpi.com |

| Serotonin (B10506) Receptors | Modifications of the phenethylamine structure can lead to potent and selective serotonin receptor ligands. | mdpi.com |

| Cytokine Production (e.g., IL-1β, TNF-α) | The related compound (2R)-2-(4-ethoxyphenyl)propan-1-amine has shown anti-inflammatory properties. | |

| STAT6 | Derivatives of 2-{[2-(4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamide have shown inhibitory activity. | nih.gov |

Identification of Emerging Research Areas and Unexplored Potentials

While the direct exploration of this compound is in its early stages, several emerging research areas and unexplored potentials can be identified based on its chemical structure and the known activities of related compounds.

One promising avenue of research is the exploration of its derivatives as modulators of orphan G protein-coupled receptors (GPCRs). Many of these receptors have unknown endogenous ligands and represent a significant opportunity for the discovery of novel therapeutics. The phenethylamine scaffold provides a proven starting point for GPCR ligand design.

Another area of interest lies in the development of dual-action or multi-target ligands. The ability to modulate multiple biological targets simultaneously can offer enhanced therapeutic efficacy and a reduced likelihood of drug resistance. The this compound scaffold, with its potential to interact with various CNS and inflammatory targets, is well-suited for this approach.

Furthermore, the incorporation of the this compound moiety into larger, more complex natural product-like scaffolds could lead to the discovery of compounds with entirely new biological activities. This approach, known as diversity-oriented synthesis, aims to create a wide range of structurally diverse molecules for biological screening.

Future Methodological Advancements in Synthesis, Characterization, and Biological Evaluation

To fully unlock the potential of this compound and its derivatives, further advancements in synthetic methodologies, analytical characterization, and biological evaluation are necessary.

Synthesis: The development of more efficient and scalable enantioselective syntheses of this compound is a key priority. This could involve the use of novel chiral catalysts, enzymatic resolutions, or asymmetric amination reactions. The table below compares different synthetic approaches that could be adapted for this purpose.

| Synthetic Method | Typical Yield | Enantiomeric Excess (ee) | Advantages | Disadvantages |

| Chiral Resolution | 40-50% | >99% | High enantiopurity | Low theoretical yield |

| Asymmetric Hydrogenation | 90-95% | 95-99% | High yield and enantioselectivity | Requires specialized catalysts |

| Biocatalytic Methods | 85-95% | >99% | High stereoselectivity | Can be substrate-specific |

Characterization: Advanced analytical techniques will be crucial for the unambiguous determination of the stereochemistry and purity of this compound and its derivatives. Chiral chromatography methods, such as HPLC and GC with chiral stationary phases, are essential for determining enantiomeric excess. nih.gov Spectroscopic techniques, including 2D NMR and X-ray crystallography, can provide detailed structural information. researchgate.net

Biological Evaluation: High-throughput screening (HTS) assays will be instrumental in rapidly assessing the biological activity of libraries of this compound derivatives against a wide range of targets. The development of target-specific cell-based and in vivo models will be necessary to validate the therapeutic potential of promising lead compounds. Furthermore, studies on the metabolic stability and pharmacokinetic properties of new derivatives will be critical for their advancement as drug candidates. rsc.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-Ethoxyphenyl)propan-2-amine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves a multi-step approach, starting with the alkylation of 4-ethoxyphenylacetonitrile followed by reduction. For example, in structurally similar compounds (e.g., arylketo-containing inhibitors), a reductive amination or Grignard addition is employed to introduce the amine group . Key parameters include temperature control (0–5°C for nitrile intermediates) and use of catalysts like palladium on carbon for hydrogenolysis. Optimization requires monitoring reaction progress via TLC or HPLC, adjusting stoichiometry of reducing agents (e.g., LiAlH₄ vs. NaBH₄), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : Compare H and C NMR spectra with reference data (e.g., NIST Chemistry WebBook ). Key signals include the ethoxy group (δ ~1.35 ppm for CH₃, δ ~4.02 ppm for OCH₂) and the quaternary amine proton (if present).

- XRD : For crystalline samples, single-crystal X-ray diffraction with SHELX software can resolve bond angles and confirm stereochemistry .

- HRMS : Validate molecular weight (C₁₁H₁₇NO, theoretical [M+H⁺] = 180.1388) using high-resolution mass spectrometry .

Q. What preliminary assays are recommended to assess the compound’s pharmacological activity?

- Methodological Answer : For phenylalkylamine derivatives, initial screens often target neurotransmitter systems:

- Radioligand binding assays : Test affinity for serotonin (5-HT₂) and dopamine (D₂) receptors using tritiated ligands (e.g., H-ketanserin for 5-HT₂) .

- Functional assays : Measure cAMP accumulation or calcium flux in transfected HEK293 cells expressing target receptors .

- Metabolic stability : Incubate with liver microsomes (human/rat) to estimate half-life and CYP450 interactions .

Advanced Research Questions

Q. How can metabolic pathways of this compound be elucidated in vivo?

- Methodological Answer :

- Isotope labeling : Synthesize a deuterated or C-labeled analog to track metabolites via LC-MS/MS .

- Microsomal incubations : Identify phase I metabolites (oxidation, N-dealkylation) using human liver microsomes + NADPH. Phase II metabolites (glucuronidation) require UDPGA supplementation .

- In vivo studies : Administer to rodent models, collect plasma/urine, and use untargeted metabolomics (QTOF-MS) with databases like METLIN for annotation .

Q. What analytical methods are most robust for quantifying this compound in complex matrices?

- Methodological Answer :

- HPLC-UV/DAD : Use a C18 column (e.g., Agilent Zorbax SB-C18), mobile phase = 0.1% TFA in water/acetonitrile (70:30), flow rate 1.0 mL/min, λ = 254 nm .

- LC-MS/MS : Electrospray ionization (ESI+) with MRM transitions (e.g., m/z 180 → 163 for quantification; 180 → 135 for confirmation). Validate with spike-recovery experiments in biological fluids (RSD < 15%) .

Q. How should researchers address contradictions in reported synthetic yields or pharmacological data?

- Methodological Answer :

- Reproduce conditions : Verify solvent purity, catalyst batch, and reaction atmosphere (N₂ vs. air) .

- Statistical validation : Apply ANOVA to compare yields across labs; use Cohen’s d to assess effect size differences in bioactivity data .

- Structural verification : Re-analyze disputed batches via XRD to rule out polymorphism or stereochemical variances .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.